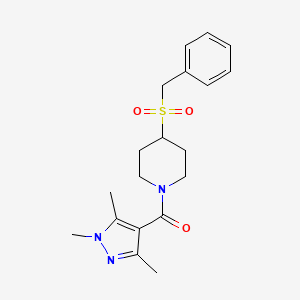

4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

Description

4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is a synthetic small molecule characterized by three distinct structural motifs:

- 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl moiety: A substituted pyrazole ring with methyl groups at positions 1, 3, and 5, coupled to a carbonyl group. This group is critical for electronic modulation and steric effects.

- Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and bioavailability.

Its design aligns with trends in medicinal chemistry, where sulfonyl and pyrazole groups are leveraged for their stability and interaction with biological targets .

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-14-18(15(2)21(3)20-14)19(23)22-11-9-17(10-12-22)26(24,25)13-16-7-5-4-6-8-16/h4-8,17H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZOZUOEIPQDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-carbonyl intermediate, which can be synthesized via cyclocondensation reactions involving α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The piperidine ring can then be introduced through nucleophilic substitution reactions, followed by the addition of the phenylmethanesulfonyl group under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the piperidine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Carboxamides and Sulfonamides

N-(4-Bromophenyl)-1,3,5-Trimethyl-1H-Pyrazole-4-Carboxamide (Compound 24, )

- Structural Differences : Replaces the piperidine-sulfonyl group with a carboxamide-linked bromophenyl group.

- The bromophenyl group may enhance halogen bonding in target interactions.

- Synthetic Yield : Reported at 62%, suggesting efficient coupling of pyrazole carbonyl chloride with aromatic amines .

1-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Phenyl]Sulfonyl]Piperidine ()

- Structural Differences : Features a 3,5-dimethylpyrazole linked via a phenylsulfonyl group to piperidine.

- Functional Impact : Reduced methyl substitution (1,3,5 → 3,5) on the pyrazole may decrease steric hindrance, improving binding pocket accommodation.

Fipronil and Ethiprole ()

- Structural Differences : These insecticides contain trifluoromethyl and sulfinyl groups instead of sulfonyl.

Molecular Descriptor Analysis (QSAR/QSPR Insights)

Key descriptors for comparing these compounds include:

- Topological : The piperidine ring in the target compound increases molecular complexity compared to simpler pyrazole carboxamides.

- Electronic : The sulfonyl group elevates electron-deficient character, influencing hydrogen-bond acceptor capacity.

- Van der Waals Parameters : The 1,3,5-trimethylpyrazole moiety introduces steric bulk, which may limit binding to shallow protein pockets compared to less substituted analogs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight | Key Functional Groups | Hypothesized Bioactivity |

|---|---|---|---|

| Target Compound | ~418.5 g/mol | Sulfonyl, Trimethylpyrazole, Piperidine | Enzyme inhibition, CNS targeting |

| N-(4-Bromophenyl)-Pyrazole-4-Carboxamide | ~307.2 g/mol | Carboxamide, Bromophenyl | Antibacterial, Antifungal |

| Fipronil | ~437.1 g/mol | Sulfinyl, Trifluoromethyl | GABA receptor antagonism |

| 1-[[4-(3,5-Dimethylpyrazolyl)Phenyl]Sulfonyl]Piperidine | ~349.4 g/mol | Dimethylpyrazole, Sulfonyl | Kinase inhibition |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , using pyrazole carbonyl chlorides and sulfonylation reactions.

- However, the sulfonyl group may shift target specificity compared to sulfinyl-containing compounds .

- Optimization Opportunities : Reducing steric bulk (e.g., removing one methyl group from the pyrazole) could improve binding affinity, as seen in derivatives.

Biological Activity

The compound 4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

This compound can be classified under the broader category of pyrazole derivatives, which are known for their pharmacological significance. The structure comprises a piperidine ring linked to a phenylmethanesulfonyl group and a trimethylpyrazole moiety. The molecular formula is , with a molecular weight of 308.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include the formation of the piperidine ring followed by the introduction of the pyrazole and sulfonyl groups through standard organic reactions such as nucleophilic substitution and condensation reactions.

Research indicates that the biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It acts as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cellular proliferation. The presence of the pyrazole ring enhances its interaction with biological targets due to its electron-rich nature.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. In one study, it was shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study focusing on cancer cell lines, this compound exhibited cytotoxic effects against several cancer types. The compound induced apoptosis in human breast cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was found to mitigate oxidative stress-induced neuronal damage, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.